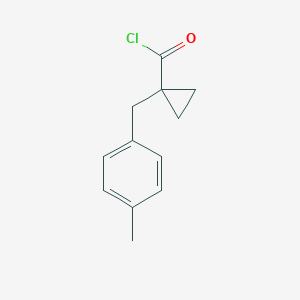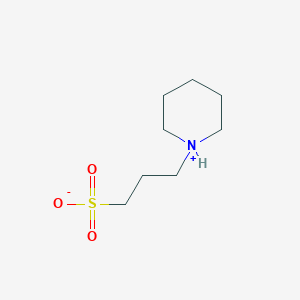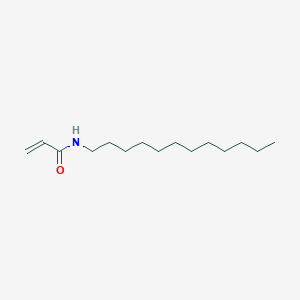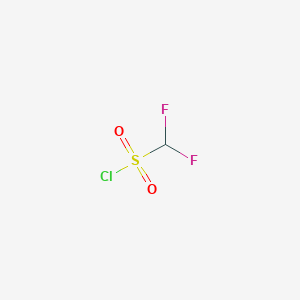
二氟甲磺酰氯
描述
Synthesis Analysis
Difluoromethanesulfonyl chloride can be synthesized through several methods, with one common approach involving the reaction of chlorosulfonic acid with difluoromethane under controlled conditions. This process requires careful handling due to the reactivity of the reagents involved.
Molecular Structure Analysis
The molecular structure of difluoromethanesulfonyl chloride features a central sulfur atom bonded to two fluorine atoms, a chlorine atom, and a methylene group, resulting in a highly polar molecule. This polarity is crucial for its reactivity and the ability to interact with various organic substrates.
Chemical Reactions and Properties
Difluoromethanesulfonyl chloride is known for its reactivity towards a wide range of organic compounds. It can act as a sulfonylating agent, introducing the difluoromethanesulfonyl group into organic molecules. This reactivity makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Physical Properties Analysis
This compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point that reflects its volatility. It is soluble in organic solvents but reacts with water, releasing hydrochloric acid and sulfur dioxide, indicating its reactive nature.
Chemical Properties Analysis
Difluoromethanesulfonyl chloride exhibits typical chemical properties of sulfonyl chlorides, such as electrophilicity, which allows it to react with nucleophiles. Its chemical stability is influenced by the presence of fluorine atoms, which confer resistance to hydrolysis and enhance its reactivity towards nucleophilic substitution reactions.
For detailed insights into the chemical properties, synthesis methods, and applications of difluoromethanesulfonyl chloride, the following references provide a comprehensive overview:
- H. Guyon, Hélène Chachignon, D. Cahard (2017) discuss the use of CF3SO2Cl for trifluoromethylation and other related reactions in organic synthesis (Guyon, Chachignon, & Cahard, 2017).
- A. Haas et al. (1996) provide insights into the molecular structures of related sulfur-nitrogen compounds, shedding light on the structural aspects of difluoromethanesulfonyl derivatives (Haas et al., 1996).
- F. Shue and T. Yen (1982) explore the identification of functional groups using trifluoromethanesulfonyl chloride, demonstrating its utility in spectroscopic analysis (Shue & Yen, 1982).
科学研究应用
无过渡金属直接二氟甲基硫醚化
二氟甲磺酰氯已被用于无过渡金属直接二氟甲基硫醚化富电子芳烃 . 该方法是为膦介导的二氟甲磺酰氯吲哚衍生物和其他富电子芳烃而开发的,包括吡咯、吡唑啉酮、吲哚嗪和1,3,5-三甲氧基苯 . 添加剂n-Bu4NI被证明可以促进此反应 .
二氟甲基硫醚化化合物的合成
二氟甲磺酰氯是合成二氟甲基硫醚化化合物的关键试剂 . 这些化合物因其独特的生物活性而备受医药化学领域的关注 .
材料科学
在材料科学中,二氟甲磺酰氯用于合成各种材料 . 其独特的性质使其成为开发新材料的宝贵试剂 .
化学合成
二氟甲磺酰氯用于各种化学合成 . 它在需要二氟甲磺酰基的反应中特别有用 .
色谱法
安全和危害
作用机制
Target of Action
Difluoromethanesulfonyl chloride is a chemical compound with the molecular formula CHClF2O2S . It is primarily used as a reagent in various chemical reactions
Result of Action
The results of Difluoromethanesulfonyl chloride’s action are highly dependent on the specific chemical reaction in which it is used. As a reagent, it facilitates the formation of new chemical bonds, leading to the creation of new chemical compounds .
生化分析
Biochemical Properties
The biochemical properties of Difluoromethanesulfonyl chloride are not fully understood due to the lack of comprehensive studies. It is known to be a highly reactive compound, which suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and are likely to involve the formation of covalent bonds due to the reactivity of the sulfonyl chloride group .
Molecular Mechanism
The molecular mechanism of action of Difluoromethanesulfonyl chloride is not well-studied. It is likely to exert its effects at the molecular level through covalent modification of biomolecules, potentially leading to changes in their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .
属性
IUPAC Name |
difluoromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLKKNUGGVARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164732 | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1512-30-7 | |
| Record name | 1,1-Difluoromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the applications of difluoromethanesulfonyl chloride in chemical synthesis?
A1: Difluoromethanesulfonyl chloride (CHF2SO2Cl) serves as a valuable reagent for introducing the difluoromethanesulfonyl (CHF2SO2-) group into organic molecules. [] Specifically, it facilitates the difluoromethylthiolation of thiols, a reaction crucial for modifying the properties and biological activity of organic compounds. [] This transition-metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness. []
Q2: What structural information is available for difluoromethanesulfonyl chloride and related compounds?
A2: Research has explored the gas phase structures and conformations of several sulfonyl halides, including difluoromethanesulfonyl chloride (CHF2SO2Cl). [] This research utilized techniques like gas electron diffraction and vibrational spectroscopy to determine molecular parameters and conformational preferences. [] While the specific details for difluoromethanesulfonyl chloride weren't explicitly provided in the abstract, understanding the structural characteristics of related compounds contributes to a broader understanding of their reactivity and potential applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







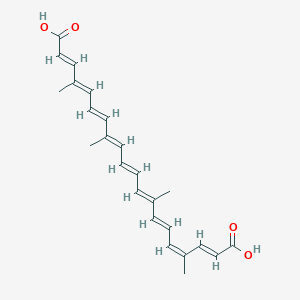

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
